

An In-depth Technical Guide to the Chemical Properties of Ethyl 8-quinolincarboxylate

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Compound of Interest

Compound Name: *Ethyl 8-quinolincarboxylate*

Cat. No.: *B1329917*

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Abstract

This technical guide provides a comprehensive overview of the chemical properties of **Ethyl 8-quinolincarboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physical and chemical characteristics, spectral properties, and typical reactivity. Detailed experimental protocols for its synthesis via Fischer esterification are outlined, and expected spectral data are presented to aid in its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of quinoline derivatives.

Introduction

Ethyl 8-quinolincarboxylate (CAS No. 25635-22-7) is an ester derivative of 8-quinolincarboxylic acid. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and functional materials. The introduction of an ethyl carboxylate group at the 8-position of the quinoline ring can significantly influence its physicochemical properties, including solubility, lipophilicity, and crystal packing, thereby modulating its biological activity and material characteristics. This guide aims to provide a detailed repository of the chemical information pertaining to **Ethyl 8-quinolincarboxylate**.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **Ethyl 8-quinolinecarboxylate** is presented in Table 1. It is important to note that while some experimental data for the parent compound, 8-quinolinecarboxylic acid, is available, some of the properties for the ethyl ester are predicted values.

Table 1: Physicochemical Properties of **Ethyl 8-quinolinecarboxylate** and 8-Quinolinecarboxylic Acid

Property	Ethyl 8-quinolinecarboxylate	8-Quinolinecarboxylic Acid
CAS Number	25635-22-7[1][2]	86-59-9[3]
Molecular Formula	C ₁₂ H ₁₁ NO ₂ [1]	C ₁₀ H ₇ NO ₂
Molecular Weight	201.22 g/mol [1]	173.17 g/mol
Melting Point	Not available	183-185 °C[3]
Boiling Point	328.3 °C at 760 mmHg (Predicted)[1]	386.5 °C at 760 mmHg (Predicted)[3]
Density	1.176 g/cm ³ (Predicted)[1]	1.3 g/cm ³ (Predicted)[3]
Flash Point	152.4 °C (Predicted)[1]	187.5 °C (Predicted)[3]
Solubility	Expected to be soluble in common organic solvents like ethanol, methanol, chloroform, and ethyl acetate. Sparingly soluble in water.	Insoluble in water[3].
pKa	Not available	Not available

Synthesis

The most common and direct method for the synthesis of **Ethyl 8-quinolinecarboxylate** is the Fischer esterification of 8-quinolinecarboxylic acid with ethanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol provides a general procedure for the synthesis of **Ethyl 8-quinolonecarboxylate**.

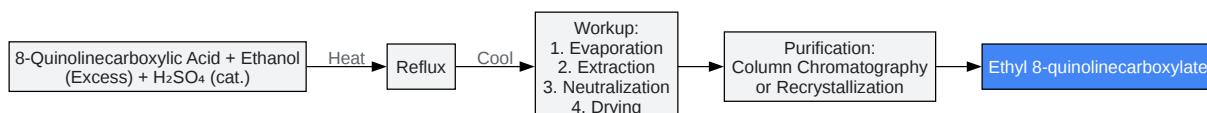
Materials:

- 8-Quinolonecarboxylic acid
- Absolute ethanol (large excess)
- Concentrated sulfuric acid (catalytic amount)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 8-quinolonecarboxylic acid (1.0 equivalent) in absolute ethanol (10-20 equivalents).
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring suspension.
- Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as ethyl acetate.
- Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. (Caution: CO₂ evolution).

- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Ethyl 8-quinolinecarboxylate**.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).



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Figure 1: Synthesis workflow for **Ethyl 8-quinolinecarboxylate**.

Spectral Data

While experimental spectra for **Ethyl 8-quinolinecarboxylate** are not readily available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

^1H NMR Spectroscopy

Table 2: Predicted ^1H NMR Chemical Shifts for **Ethyl 8-quinolinecarboxylate**

Proton	Multiplicity	Approximate Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)
H2	dd	8.9 - 9.1	~4.5, 1.8
H3	dd	7.4 - 7.6	~8.2, 4.5
H4	dd	8.1 - 8.3	~8.2, 1.8
H5	d	7.9 - 8.1	~8.0
H6	t	7.5 - 7.7	~8.0
H7	d	7.8 - 8.0	~8.0
-OCH ₂ CH ₃	q	4.4 - 4.6	~7.1
-OCH ₂ CH ₃	t	1.4 - 1.6	~7.1

Note: Predictions are based on the analysis of substituted quinolines and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants will be dependent on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for Ethyl 8-quinolincarboxylate

Carbon	Approximate Chemical Shift (δ , ppm)
C=O	165 - 167
C2	150 - 152
C3	121 - 123
C4	136 - 138
C4a	128 - 130
C5	126 - 128
C6	129 - 131
C7	127 - 129
C8	130 - 132
C8a	148 - 150
-OCH ₂ CH ₃	61 - 63
-OCH ₂ CH ₃	14 - 15

Note: These are estimated chemical shift ranges.

Infrared (IR) Spectroscopy

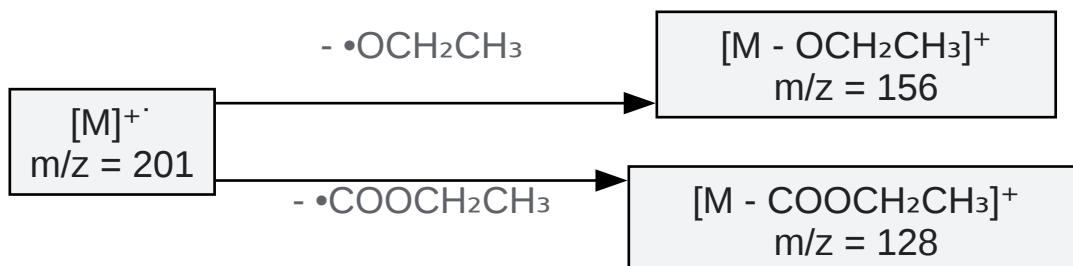
The IR spectrum of **Ethyl 8-quinolonecarboxylate** is expected to show characteristic absorption bands for the aromatic quinoline ring and the ethyl ester group.

Table 4: Expected IR Absorption Bands for **Ethyl 8-quinolonecarboxylate**

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H	Stretch	3000 - 3100	Medium
Aliphatic C-H	Stretch	2850 - 3000	Medium
C=O (Ester)	Stretch	1715 - 1735	Strong
C=C, C=N (Aromatic)	Stretch	1450 - 1600	Medium
C-O (Ester)	Stretch	1100 - 1300	Strong

Mass Spectrometry

In mass spectrometry with electron ionization (EI), **Ethyl 8-quinolincarboxylate** is expected to show a molecular ion peak (M^+) at $m/z = 201$. Key fragmentation patterns would likely involve the loss of the ethoxy group ($-OCH_2CH_3$) to give a fragment at $m/z = 156$, and the loss of the entire ester group ($-COOCH_2CH_3$) to give a fragment at $m/z = 128$ (the quinolinyl cation).



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Figure 2: Expected major fragmentation pathways for **Ethyl 8-quinolincarboxylate**.

Reactivity and Potential Applications

Chemical Reactivity

- Hydrolysis: The ester functional group can be hydrolyzed back to the parent 8-quinolincarboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and proceeds to completion.

- Reduction: The ester can be reduced to the corresponding primary alcohol, (8-quinolinyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH_4).
- Reactions of the Quinoline Ring: The quinoline ring system can undergo various electrophilic and nucleophilic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the carboxylate group. Electrophilic substitution is generally directed to the 5- and 8-positions of the benzene ring, but in this case, the 8-position is already substituted. Nucleophilic substitution typically occurs at the 2- and 4-positions of the pyridine ring[4][5].

Potential Applications

Quinoline derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[6][7][8]. The ester functionality in **Ethyl 8-quinolinecarboxylate** can act as a prodrug moiety, which can be hydrolyzed in vivo to release the active carboxylic acid. Furthermore, quinoline-based ligands are extensively used in coordination chemistry and catalysis, and **Ethyl 8-quinolinecarboxylate** could serve as a precursor for the synthesis of novel ligands and functional materials.

Conclusion

This technical guide has summarized the available chemical information for **Ethyl 8-quinolinecarboxylate**. While there is a scarcity of reported experimental data for this specific compound, its properties can be reasonably predicted based on its structure and the known chemistry of related quinolines and esters. The provided synthesis protocol and expected spectral data offer a practical foundation for researchers working with this molecule. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties, which will undoubtedly contribute to the broader understanding and application of quinoline chemistry.

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